N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide
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Overview
Description
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide is a chemical compound with the molecular formula C11H16N2O It is known for its unique structure, which includes a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~3~-(4-methylphenyl)propanediamide typically involves the reaction of N-methylpropanediamide with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1-Methyl-N~3~-(4-methylphenyl)propanediamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-Methyl-N~3~-(4-methylphenyl)propanediamide oxides, while reduction may produce N1-Methyl-N~3~-(4-methylphenyl)propanediamine.
Scientific Research Applications
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Methyl-N~3~-(4-methylphenyl)propanediamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Methyl-N~3~-(4-chlorophenyl)propanediamide
- N~1~-Methyl-N~3~-(4-fluorophenyl)propanediamide
- N~1~-Methyl-N~3~-(4-bromophenyl)propanediamide
Uniqueness
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties
Properties
IUPAC Name |
N-methyl-N'-(4-methylphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-9(6-4-8)13-11(15)7-10(14)12-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHQGNGRRSZHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569238 |
Source
|
Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142917-15-5 |
Source
|
Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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